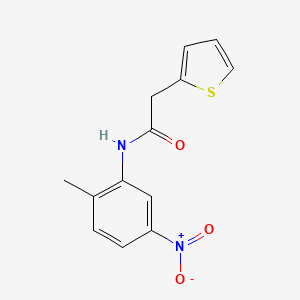
1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone, also known as ACTI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACTI is a heterocyclic compound that contains both imidazolidinone and thioxo groups, making it a unique compound with diverse properties.
作用機序
The mechanism of action of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. It has also been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Moreover, 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the prevention of cancer.
Biochemical and Physiological Effects:
1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. Moreover, 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to induce oxidative stress in cancer cells, leading to their death. In addition, 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is easy to synthesize, and its biological activities can be easily evaluated using various in vitro and in vivo assays. Moreover, 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has a low toxicity profile, making it a safe compound for use in lab experiments. However, one of the limitations of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone is its low solubility in water, which can hinder its use in certain assays.
将来の方向性
There are several future directions for the study of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone. One of the potential applications of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone is in the treatment of cancer. Further studies are needed to determine the efficacy of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone in various cancer models and to elucidate its mechanism of action. Moreover, 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Further studies are needed to determine the safety and efficacy of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone in animal models and clinical trials. In addition, the development of novel analogs of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone with improved properties is an area of future research.
合成法
The synthesis of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone can be achieved through a simple and efficient method. The starting materials for the synthesis are 2-chlorobenzaldehyde, thiosemicarbazide, and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as glacial acetic acid, and the product is obtained in good yield. The synthesis of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone is a one-pot reaction, making it a convenient method for the preparation of this compound.
科学的研究の応用
1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to have a potent antibacterial effect against Gram-positive bacteria. Moreover, 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
(5E)-1-acetyl-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c1-7(16)15-10(11(17)14-12(15)18)6-8-4-2-3-5-9(8)13/h2-6H,1H3,(H,14,17,18)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBQLZLUOWFRCN-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC2=CC=CC=C2Cl)C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1/C(=C/C2=CC=CC=C2Cl)/C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5861573.png)

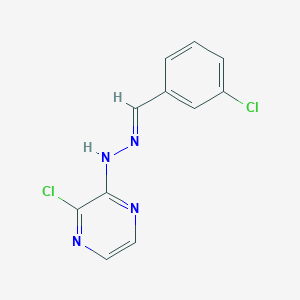
![3-amino-2-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5861612.png)

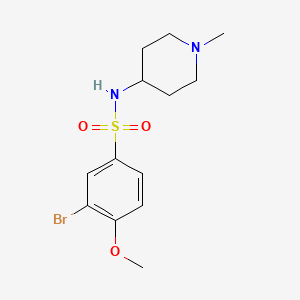


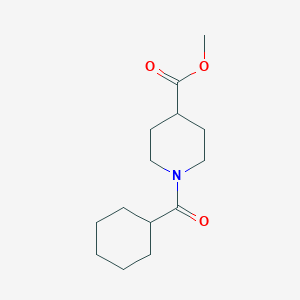
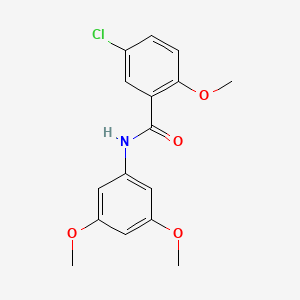
![{4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5861667.png)
![4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861683.png)
![2-[(2-chlorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5861687.png)
